2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid
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Overview
Description
2-Oxa-7-azaspiro[44]nonane-4-carboxylic acid is a heterocyclic compound featuring a spiro structure with both oxygen and nitrogen atoms in its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spiro ring system. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives of the original compound
Scientific Research Applications
2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-[(tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
- 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
- 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
Uniqueness
2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c10-7(11)6-3-12-5-8(6)1-2-9-4-8/h6,9H,1-5H2,(H,10,11) |
InChI Key |
GLAAPNKZDODYPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12COCC2C(=O)O |
Origin of Product |
United States |
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